Syn (3R,4S) Stereochemistry Matches the Clinically Validated CGRP Receptor Antagonist Pharmacophore
The (3R,4S)-configured syn-1,2-amino-fluoropiperidine is the exact stereochemical motif used as the key intermediate in the enantioselective synthesis of CGRP receptor antagonist 1 (BMS-742413), developed through a Ru-catalyzed asymmetric hydrogenation and a dynamic kinetic asymmetric transamination [1]. The enantiomeric (3S,4R) form, the trans (3R,4R)/(3S,4S) diastereomers, and the non-fluorinated 1-methylpiperidin-4-amine all lack this validated pharmacophore geometry. The Molinaro et al. (2019) publication explicitly identifies the syn-1,2-amino-fluoropiperidine as the 'key structural component of the active pharmaceutical ingredient' [1].
| Evidence Dimension | Stereochemical identity relative to clinical CGRP antagonist pharmacophore |
|---|---|
| Target Compound Data | (3R,4S)-syn-3-fluoro-4-aminopiperidine – matches CGRP antagonist 1 intermediate |
| Comparator Or Baseline | (3S,4R) enantiomer: opposite absolute configuration; (3R,4R)/(3S,4S) trans diastereomers: different spatial orientation |
| Quantified Difference | Only the (3R,4S) isomer directly maps to the published CGRP antagonist intermediate used in preclinical studies; alternative stereoisomers produce distinct 3D pharmacophore vectors |
| Conditions | Asymmetric synthesis and pharmacological characterization reported in J. Org. Chem. 2019, 84, 8006–8018 |
Why This Matters
Procurement of the correct (3R,4S) stereoisomer is mandatory for reproducing published synthetic routes to CGRP receptor antagonists; any other stereoisomer yields a different intermediate and would require de novo route development.
- [1] Molinaro, C. et al. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. J. Org. Chem. 2019, 84 (12), 8006–8018. View Source
